2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid
Overview
Description
“2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid” is a chemical compound with the molecular formula C11H11F2NO2 . It has a molecular weight of 227.21 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES notation: C1CN(CC1(F)F)C2=CC=CC=C2C(=O)O . This compound has a complexity of 283 and a topological polar surface area of 40.5Ų . It has 16 heavy atoms, 5 hydrogen bond acceptors, and 1 hydrogen bond donor .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 227.21 g/mol . It has a complexity of 283 and a topological polar surface area of 40.5Ų . It has 16 heavy atoms, 5 hydrogen bond acceptors, and 1 hydrogen bond donor .Scientific Research Applications
Coordination Polymers and Photophysical Properties
- Lanthanide-based Coordination Polymers : Research on lanthanide complexes derived from aromatic carboxylic acids demonstrates the synthesis and characterization of materials with potential applications in luminescence and photophysical properties. These studies explore the structural and luminescent efficiencies of complexes, providing insights into light harvesting and emission behaviors (Sivakumar et al., 2011).
Novel Fluorescence Probes
- Development of Fluorescence Probes for Reactive Oxygen Species : Innovative fluorescence probes have been designed to detect reactive oxygen species (ROS), showcasing the chemical synthesis and application of compounds in biological and chemical research (Setsukinai et al., 2003).
Synthetic Methodologies
- Synthesis of Difluoropyrrolidine Compounds : A practical approach to synthesizing 3,3-difluoropyrrolidine, a compound structurally related to the subject of interest, outlines efficient synthetic routes, demonstrating the relevance of such methodologies in developing fluorinated compounds (Xu et al., 2005).
Properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)5-6-14(7-11)9-4-2-1-3-8(9)10(15)16/h1-4H,5-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZRKCBVZVZDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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